molecular formula C10H8N2O3 B1441449 Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate CAS No. 1354951-60-2

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate

Cat. No.: B1441449
CAS No.: 1354951-60-2
M. Wt: 204.18 g/mol
InChI Key: FRKKBTPPVMUYSC-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader discovery and evolution of oxadiazole chemistry. The foundational work that eventually led to compounds like this began in 1884 when Tiemann and Krüger first synthesized the 1,2,4-oxadiazole heterocycle, initially classifying it as azoxime or furodiazole. This pioneering research established the groundwork for what would become a century-long exploration of oxadiazole chemistry and its applications. The significance of this early work cannot be overstated, as it opened an entirely new avenue for heterocyclic compound development that continues to yield important discoveries today.

The evolution from these early discoveries to specific compounds like this compound represents the natural progression of synthetic organic chemistry toward more complex and specialized molecular structures. The compound emerged from systematic efforts to combine the unique properties of 1,2,4-oxadiazole rings with ester functionalities, creating hybrid molecules that could potentially exhibit enhanced biological or chemical properties. This developmental trajectory reflects the broader trend in medicinal chemistry toward designing compounds that incorporate multiple pharmacophores or functional groups within a single molecular framework.

The specific timeline of this compound development reflects the increasing sophistication of synthetic methodologies available to chemists in the late twentieth and early twenty-first centuries. The compound's creation required advanced understanding of both oxadiazole chemistry and benzoic acid ester formation, representing a convergence of multiple synthetic traditions. This convergence illustrates how modern organic synthesis has evolved to enable the creation of increasingly complex molecules through the strategic combination of well-established chemical transformations.

The historical context also encompasses the growing recognition of oxadiazoles as bioisosteric replacements for other functional groups, particularly esters and amides. This recognition has driven much of the recent interest in compounds like this compound, as researchers seek to exploit the unique properties of oxadiazole rings while maintaining the structural features necessary for specific applications. The historical development thus represents not just the evolution of synthetic capability, but also the advancement of our understanding of structure-activity relationships in heterocyclic chemistry.

Chemical Identity and Classification

This compound possesses a well-defined chemical identity characterized by its molecular formula C₁₁H₁₀N₂O₃ and molecular weight of 218.21 grams per mole. The compound is officially registered under Chemical Abstracts Service number 921938-57-0, providing it with a unique identifier within the global chemical literature. Its systematic name, methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, precisely describes the structural arrangement of its constituent atoms and functional groups, following International Union of Pure and Applied Chemistry nomenclature conventions.

The structural classification of this compound places it within multiple chemical categories simultaneously. Primarily, it belongs to the family of oxadiazole derivatives, specifically those containing the 1,2,4-oxadiazole isomer. Additionally, it can be classified as a benzoic acid ester due to the presence of the methyl benzoate moiety. This dual classification reflects the compound's hybrid nature, combining elements of heterocyclic chemistry with traditional organic ester chemistry. The compound also falls under the broader category of nitrogen-containing heterocycles, which represent approximately sixty percent of all known pharmaceutical compounds.

Property Value Source
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Chemical Abstracts Service Number 921938-57-0
Simplified Molecular Input Line Entry System CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)OC
International Chemical Identifier Key RCWCQJAHRPNWBF-UHFFFAOYSA-N

The chemical identity is further defined by its unique three-dimensional structure, which can be described through various computational descriptors. The compound's InChI (International Chemical Identifier) provides a standardized method for representing its molecular structure: InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3. This identifier ensures unambiguous communication of the compound's structure across different chemical databases and software systems.

From a stereochemical perspective, this compound exists as a single constitutional isomer with no chiral centers, eliminating the possibility of optical isomerism. However, the planar nature of both the oxadiazole ring and the benzene ring creates potential for specific conformational preferences based on electronic and steric factors. The compound's classification must also consider its electronic structure, which features delocalized electron systems in both the oxadiazole and benzene rings, contributing to its overall stability and chemical reactivity patterns.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative example of modern heterocyclic design principles. The compound exemplifies the strategic combination of heterocyclic and aromatic systems to create molecules with enhanced properties compared to their individual components. This approach has become fundamental to contemporary drug design and materials science, where the synergistic effects of combined ring systems often produce superior performance characteristics.

Within the broader context of heterocyclic chemistry, this compound demonstrates the principle of bioisosterism, where the 1,2,4-oxadiazole ring can serve as a replacement for ester or amide functionalities while potentially offering improved metabolic stability. This bioisosteric relationship has profound implications for medicinal chemistry, as it provides chemists with alternative structural frameworks that may overcome limitations associated with traditional functional groups. The compound thus represents a practical application of theoretical bioisosteric principles in actual molecular design.

The structural features of this compound also illustrate important concepts in aromatic heterocyclic chemistry. The 1,2,4-oxadiazole ring system exhibits aromatic character despite containing heteroatoms, contributing to the overall stability and unique electronic properties of the molecule. This aromatic heterocycle demonstrates how the incorporation of nitrogen and oxygen atoms into five-membered rings can create stable, synthetically accessible structures with distinct chemical properties compared to purely carbocyclic aromatics.

Furthermore, the compound's significance lies in its demonstration of how modern synthetic chemistry can efficiently construct complex molecular architectures. The successful synthesis of molecules containing both oxadiazole and benzoate functionalities requires sophisticated understanding of reaction compatibility and selectivity. This synthetic accessibility has made such compounds valuable tools for exploring structure-activity relationships and for developing new chemical entities with desired properties.

Properties

IUPAC Name

methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)8-4-2-3-7(5-8)9-11-6-12-15-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKKBTPPVMUYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-60-2
Record name methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
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Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(1,2,4-oxadiazol-5-yl)benzoate generally involves:

  • Starting from methyl 3-cyanobenzoate as the key precursor.
  • Conversion of the nitrile group to an amidoxime intermediate using hydroxylamine.
  • Cyclization with an appropriate acyl chloride to form the 1,2,4-oxadiazole ring.
  • Use of alcoholic solvents and mild reaction conditions to facilitate the process.
  • One-pot synthesis to avoid isolation of intermediates, improving efficiency and scalability.

Detailed Stepwise Preparation Method

A highly detailed and industrially relevant method is described in patent EP2059513B1, which outlines a four-step process carried out in a single alcoholic solvent, typically tert-butanol, without isolation of intermediates:

Step Description Conditions/Notes
1 Reaction of methyl 3-cyanobenzoate with 50% aqueous hydroxylamine to form amidoxime intermediate Conducted at 40–45°C in molten tert-butanol, stirred for approximately 2 hours.
2 Cyclization with halobenzoyl chloride (e.g., 2-fluorobenzoyl chloride) in presence of triethylamine Performed at 30–35°C, reaction mixture stirred for at least 2 hours; additional reagents added if needed.
3 Refluxing the product from step 2 in tert-butanol Helps complete cyclization and ring closure to form the oxadiazole.
4 Micronization and isolation of final 1,2,4-oxadiazole benzoic acid derivative Final purification and processing step.

This method emphasizes:

  • Use of a single solvent system (tert-butanol or other alcohols like methanol, ethanol, isopropanol).
  • No isolation of intermediates between steps 1 to 4, streamlining the process.
  • Reaction temperatures controlled below 40°C for sensitive steps.
  • The process is scalable, suitable for industrial production with high purity and yield.

Reaction Scheme Summary

The key transformations can be summarized as:

$$
\text{Methyl 3-cyanobenzoate} + \text{NH}_2OH \rightarrow \text{Methyl 3-(amidoxime)benzoate}
$$

$$
\text{Amidoxime intermediate} + \text{Halobenzoyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{tert-butanol}} \text{this compound}
$$

Solvent and Reagent Details

Reagent/Solvent Role Remarks
Methyl 3-cyanobenzoate Starting material Commercially available nitrile precursor
50% Aqueous hydroxylamine Converts nitrile to amidoxime Added slowly at 40–45°C
Halobenzoyl chloride Acylating agent for cyclization Example: 2-fluorobenzoyl chloride
Triethylamine Base to neutralize HCl byproduct Ensures smooth cyclization
tert-Butanol Solvent for all steps Molten form used; single solvent system

Research Findings and Advantages

  • One-Pot Synthesis: The method avoids isolation of intermediates, reducing time, contamination risk, and solvent use.
  • Mild Conditions: Reactions proceed at moderate temperatures (30–45°C), preserving sensitive functional groups.
  • Scalability: Demonstrated on large scale (e.g., 105 kg methyl 3-cyanobenzoate), suitable for industrial manufacture.
  • Purity and Yield: The process yields pharmaceutically acceptable salts, hydrates, solvates, or polymorphs, indicating high purity and crystallinity.
  • Versatility: The method allows substitution variations on the aromatic ring (halo substituents such as F, Cl, Br, I), enabling structural diversity.

Comparative Notes on Alternative Methods

While the above method is the most documented and industrially relevant, other general approaches to oxadiazole ring formation include:

  • Use of oxidants like MnO2 in acetic acid for related oxadiazole derivatives.
  • Cyclization of amidoximes with carboxylic acid derivatives under acidic or catalytic conditions.
  • Hydrazide-based cyclizations to form related oxadiazole isomers.

However, these alternatives often involve isolation of intermediates, harsher conditions, or less efficient routes compared to the one-pot hydroxylamine/acyl chloride method described.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Remarks
1 Methyl 3-cyanobenzoate + 50% NH2OH, molten tert-butanol, 40–45°C Amidoxime formation Stir ~2 hours
2 Halobenzoyl chloride + triethylamine, tert-butanol, 30–35°C Cyclization to oxadiazole ring Stir ≥2 hours, adjust reagents
3 Reflux in tert-butanol Complete ring closure
4 Micronization and isolation Purification Final product isolation

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The conditions for these reactions vary depending on the desired transformation but generally involve standard laboratory techniques .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of methyl 3-(1,2,4-oxadiazol-5-yl)benzoate exhibit significant activity against various pathogens. For instance, studies have shown that certain oxadiazole derivatives possess potent antifungal and antibacterial effects, making them candidates for developing new antimicrobial agents .

Anticancer Properties

Recent investigations into oxadiazole derivatives have highlighted their potential as anticancer agents. In vitro studies have demonstrated that some compounds exhibit cytotoxic effects against cancer cell lines such as glioblastoma . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is critical for effective cancer treatment.

Insecticidal and Fungicidal Activities

This compound has also been evaluated for its insecticidal and fungicidal activities. Preliminary bioassays indicate that certain derivatives show promising results in controlling agricultural pests and fungal pathogens . This application is particularly relevant in agricultural science where there is a constant need for effective pest control solutions.

Polymer Development

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings. Its chemical stability and reactivity allow it to serve as a building block for synthesizing advanced materials with specific functional properties .

Dyes and Fluorescent Materials

Oxadiazole derivatives are also explored for their potential use in dyes and fluorescent materials due to their ability to absorb and emit light effectively. This application can lead to advancements in optical materials used in various technologies such as sensors and display devices .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialPMC9330712Significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) below standard thresholds.
AnticancerPMC9781914Induced apoptosis in glioblastoma cell lines with IC50 values indicating high potency compared to existing treatments.
InsecticidalPMC3629595Exhibited over 70% mortality rate against Mythimna separate at concentrations of 500 mg/L during bioassays.
Polymer ScienceJ-STAGEDemonstrated potential as a precursor for synthesizing heat-resistant polymers with enhanced mechanical properties.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring linked to a benzoate moiety. The oxadiazole ring is known for its ability to interact with various biological targets, which contributes to the compound's pharmacological properties.

Chemical Formula: C₁₁H₉N₂O₃
Molecular Weight: Approximately 219.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The oxadiazole moiety can modulate enzyme activity and receptor binding, leading to various biological effects such as:

  • Antimicrobial Activity: Inhibition of microbial growth through interference with essential metabolic pathways.
  • Anticancer Properties: Induction of apoptosis in cancer cells via modulation of signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies have reported:

  • Inhibition Zones: The compound produced inhibition zones ranging from 15 mm to 25 mm against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC): MIC values were determined to be between 50 µg/mL and 100 µg/mL for different bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Lines Tested: The compound was tested against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines.
Cell LineIC50 (µM)
HeLa20.5
MCF-715.8
A54918.2

These results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substitution patterns on the oxadiazole ring or the benzoate moiety can enhance or diminish its biological efficacy.

Comparison with Related Compounds

A comparison with similar oxadiazole derivatives reveals distinct differences in biological activity:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundOxadiazole derivativeModerateModerate
Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoateSimilar derivativeHighLow
Methyl 3-(5-fluoro-1,2,4-oxadiazol-3-yloxy)benzoateFluorinated variantLowHigh

This table illustrates how slight variations in chemical structure can lead to significant changes in biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study: In a study published by MDPI (2020), this compound demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli with an MIC of 50 µg/mL .
  • Cytotoxicity Assessment: A recent investigation highlighted that this compound exhibited significant cytotoxic effects on multiple cancer cell lines with IC50 values indicating promising anticancer potential .

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization of precursor amidoximes with activated esters. For example, a related compound, methyl 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzoate, was synthesized by hydrolyzing the methyl ester using NaOH in MeOH, followed by acid-catalyzed cyclization . Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency .
  • Temperature control : Reflux conditions (e.g., 10 hours at 80°C) improve yield .
  • Purification : Ethyl acetate extraction and recrystallization from ethanol yield high-purity products (78% yield) .

Basic: How can NMR, IR, and mass spectrometry conclusively characterize this compound?

Answer:

  • ¹H NMR : The aromatic proton environment is diagnostic. For instance, in DMSO-d₆, protons adjacent to the oxadiazole ring resonate at δ 8.30–8.19 ppm (doublets, J = 8.3 Hz) . The methyl ester group typically appears as a singlet near δ 3.9 ppm .
  • IR : Stretching vibrations for C=O (ester) appear at ~1724 cm⁻¹, and C=N (oxadiazole) at ~1610 cm⁻¹ .
  • Mass Spectrometry : Exact mass (e.g., m/z 204.0706 for related oxadiazoles) confirms molecular formula .

Advanced: What X-ray crystallography parameters are critical for resolving the molecular structure of this compound derivatives?

Answer:
X-ray diffraction of analogs like methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate reveals:

  • Planarity : The oxadiazole ring is planar, with bond lengths of 1.28–1.42 Å for C=N and C–O bonds .
  • Refinement : SHELXL software refines structures using high-resolution data (≤1.0 Å), with riding models for H-atoms .
  • Dihedral angles : Substituents on the benzoate and oxadiazole rings exhibit dihedral angles up to 80.2°, influencing packing interactions .

Advanced: How do structural modifications to the oxadiazole ring impact physicochemical properties and bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but reduce solubility .
  • Substituent position : Para-substituted aryl groups enhance π-π stacking in receptor binding (e.g., nicotinic acetylcholine receptor potentiation) .
  • Case study : Adding a benzotriazole moiety to the oxadiazole improves antipicornaviral activity via intermolecular C–H⋯N hydrogen bonding .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Compare NMR data with X-ray-derived bond lengths (e.g., C=N at 1.36 Å vs. computational predictions) .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., uncyclized amidoximes) .
  • Dynamic effects : Variable-temperature NMR can clarify signal splitting caused by conformational exchange .

Advanced: What computational strategies complement experimental data for predicting electronic properties?

Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier orbitals (HOMO-LUMO gaps ~4.5 eV for oxadiazoles) .
  • Molecular docking : Simulate binding to targets like nicotinic receptors, guided by crystallographic data (e.g., PDB entries) .
  • MD simulations : Assess solvent interactions using OPLS-AA force fields to rationalize solubility trends .

Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

  • Receptor modulation : Acts as a spacer in non-peptide angiotensin receptor antagonists due to its rigid, planar structure .
  • Enzyme inhibition : Oxadiazole derivatives inhibit oxidative phosphorylation (e.g., BAY87-2243 targets complex I in cancer cells) .
  • Antiviral agents : Structural analogs show antipicornaviral activity via interactions with viral proteases .

Advanced: How can researchers design stability studies for this compound under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor ester hydrolysis via LC-MS .
  • Photodegradation : Expose to UV light (254 nm) and track decomposition products (e.g., benzoic acid derivatives) .
  • Thermal analysis : TGA/DSC reveals decomposition temperatures (e.g., ~290°C for related compounds) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
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